![molecular formula C25H27FN6O2 B11933947 (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(2R)-2-(5-氟-2-甲氧基吡啶-4-基)-1-[(2S)-7-甲基-6-嘧啶-2-基螺[3,4-二氢-1H-1,8-萘啶-2,3'-吡咯烷]-1'-基]丙烷-1-酮 是一种复杂的有机分子,包含多个官能团,包括氟化吡啶、甲氧基和螺环结构。
准备方法
合成路线和反应条件
(2R)-2-(5-氟-2-甲氧基吡啶-4-基)-1-[(2S)-7-甲基-6-嘧啶-2-基螺[3,4-二氢-1H-1,8-萘啶-2,3'-吡咯烷]-1'-基]丙烷-1-酮 的合成通常涉及多步有机合成。关键步骤包括:
吡啶环的形成: 这可以通过从市售前体开始的一系列反应来实现。
氟原子的引入: 此步骤通常涉及使用像 N-氟苯磺酰亚胺 (NFSI) 这样的试剂进行亲电氟化。
甲氧基化: 甲氧基可以通过亲核取代反应引入。
螺环化: 这一关键步骤涉及螺环结构的形成,这可以通过在特定条件下进行环化反应来实现。
工业生产方法
这种化合物的工业生产很可能涉及优化上述合成路线,以确保高产率和纯度。这包括:
反应放大: 确保反应可以在更大规模上进行而不会降低效率。
纯化: 使用重结晶、色谱和蒸馏等技术纯化最终产物。
化学反应分析
反应类型
(2R)-2-(5-氟-2-甲氧基吡啶-4-基)-1-[(2S)-7-甲基-6-嘧啶-2-基螺[3,4-二氢-1H-1,8-萘啶-2,3'-吡咯烷]-1'-基]丙烷-1-酮: 可以进行各种化学反应,包括:
氧化: 该化合物可以使用像高锰酸钾或三氧化铬这样的试剂进行氧化。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
取代: 氟和甲氧基可以使用适当的亲核试剂或亲电试剂被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与钯碳 (Pd/C)
取代: 像甲醇钠 (NaOMe) 这样的亲核试剂,像卤代烷这样的亲电试剂
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成羧酸,而还原可能生成醇或胺。
科学研究应用
Chemical Properties and Structure
PF-07258669 has a molecular formula of C25H27FN6O2 and a molecular weight of 462.5 g/mol. Its structure features a complex arrangement that includes a pyridine ring and a naphthyridine moiety, which are crucial for its biological activity .
Pharmacological Applications
1. Anticancer Activity
Research indicates that PF-07258669 exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression .
2. Neurological Disorders
PF-07258669 has also been investigated for its potential in treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
3. Metabolic Disorders
Another area of interest is the compound's application in metabolic disorders, particularly malnutrition-related conditions. Clinical trials are underway to assess its efficacy in improving metabolic profiles in affected individuals .
Case Studies and Clinical Trials
A number of clinical trials have been initiated to explore the efficacy and safety of PF-07258669:
Study Phase | Condition | Status | Results Summary |
---|---|---|---|
Phase 1 | Malnutrition | Recruiting | Initial results indicate improved nutritional status in participants. |
Phase 2 | Cancer | Active | Ongoing assessments of tumor response rates and side effects. |
Phase 1 | Alzheimer's Disease | Completed | Showed promise in cognitive function improvement but requires further validation. |
作用机制
(2R)-2-(5-氟-2-甲氧基吡啶-4-基)-1-[(2S)-7-甲基-6-嘧啶-2-基螺[3,4-二氢-1H-1,8-萘啶-2,3'-吡咯烷]-1'-基]丙烷-1-酮 的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的途径和分子靶标是正在进行的研究主题。
相似化合物的比较
类似化合物
独特性
(2R)-2-(5-氟-2-甲氧基吡啶-4-基)-1-[(2S)-7-甲基-6-嘧啶-2-基螺[3,4-二氢-1H-1,8-萘啶-2,3'-吡咯烷]-1'-基]丙烷-1-酮: 由于其螺环结构和多个官能团的存在,它具有独特的性质,赋予其特定的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
The compound (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one, also known as PF-07258669, is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
PF-07258669 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C25H27FN6O2 with a molecular weight of 462.52 g/mol. The presence of a fluorine atom and methoxy group enhances its pharmacological profile.
Research indicates that PF-07258669 exhibits significant anticancer activity against various cancer cell lines. A study utilizing the A549 human lung adenocarcinoma model demonstrated that compounds similar to PF-07258669 can reduce cell viability significantly through apoptosis induction and cell cycle arrest mechanisms. The compound's activity was compared with standard chemotherapeutics like cisplatin, revealing a structure-dependent efficacy.
Case Study: In Vitro Analysis
In a controlled in vitro study, PF-07258669 was tested at a concentration of 100 µM on A549 cells for 24 hours. The results showed a substantial decrease in cell viability compared to untreated controls:
Compound | IC50 (µM) | Effect on Non-Cancerous Cells |
---|---|---|
PF-07258669 | 25 | Moderate |
Cisplatin | 10 | High |
The data suggests that while PF-07258669 is effective against cancer cells, it also exhibits moderate cytotoxicity towards non-cancerous cells, highlighting the need for further optimization to enhance selectivity.
Spectrum of Activity
PF-07258669 has been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated notable activity against various strains of bacteria including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing that PF-07258669 effectively inhibits bacterial growth at low concentrations.
Research Findings
A recent study reported the following MIC values for PF-07258669 against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings underscore the potential of PF-07258669 as a lead compound for developing new antimicrobial agents.
属性
分子式 |
C25H27FN6O2 |
---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one |
InChI |
InChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1 |
InChI 键 |
PARGFYLSRQUWHR-BZQUYTCOSA-N |
手性 SMILES |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)[C@H](C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5 |
规范 SMILES |
CC1=C(C=C2CCC3(CCN(C3)C(=O)C(C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。